![molecular formula C13H9ClO2 B1585678 2-(3-chlorophenyl)benzoic Acid CAS No. 73178-79-7](/img/structure/B1585678.png)
2-(3-chlorophenyl)benzoic Acid
Overview
Description
2-(3-Chlorophenyl)benzoic acid, also known as 2-chloro-p-benzoic acid, is a widely used organic compound in the scientific field. It is a white, crystalline solid with a molecular formula of C7H5ClO2 and a molar mass of 162.56 g/mol. It is used in various research applications, including synthesis, pharmacology, and biochemistry. It is also used as a reagent in laboratory experiments.
Scientific Research Applications
Medical Research Cardiac Health
The compound has been observed to reduce cardiac white blood cell concentration, lessen pulmonary edema, and decrease hepatocyte injury in a rat model treated with 3-CH2Cl, indicating potential therapeutic applications in cardiac health management .
Anticonvulsant and Antinociceptive Activity
Research has explored the anticonvulsant and antinociceptive properties of compounds related to 2-(3-chlorophenyl)benzoic Acid, suggesting its potential use in developing treatments for convulsions and pain relief .
Analytical Chemistry Chromatography
In analytical chemistry, particularly chromatography, 2-(3-chlorophenyl)benzoic Acid is used as a reference compound for separation and analysis purposes .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules, which are then tested for their potential medicinal properties such as antitumor and cytotoxic activities .
Industrial Applications Synthesis Intermediates
In the industrial sector, 2-(3-chlorophenyl)benzoic Acid is used as an intermediate in the synthesis of other chemical compounds, which have diverse applications ranging from pharmaceuticals to materials science .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses .
Action Environment
The action, efficacy, and stability of 2-(3-chlorophenyl)benzoic Acid can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .
properties
IUPAC Name |
2-(3-chlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBLGZILIGYWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373887 | |
Record name | 2-(3-chlorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)benzoic Acid | |
CAS RN |
73178-79-7 | |
Record name | 2-(3-chlorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73178-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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